molecular formula C26H26N4O3S B3745237 3-({4-[4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenol

3-({4-[4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenol

Cat. No.: B3745237
M. Wt: 474.6 g/mol
InChI Key: VGBFSXKEXQYJIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({4-[4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phthalazine core, a phenol group, and a piperidine sulfonyl moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-[4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenol typically involves multi-step organic reactions. The process begins with the preparation of the phthalazine core, followed by the introduction of the phenol group and the piperidine sulfonyl moiety. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-({4-[4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-({4-[4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-({4-[4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A well-known tyrosine kinase inhibitor with a similar piperidine sulfonyl moiety.

    Piperidine Derivatives: Various piperidine-containing compounds used in pharmaceuticals and research.

Uniqueness

3-({4-[4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenol is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.

Properties

IUPAC Name

3-[[4-(4-methyl-3-piperidin-1-ylsulfonylphenyl)phthalazin-1-yl]amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3S/c1-18-12-13-19(16-24(18)34(32,33)30-14-5-2-6-15-30)25-22-10-3-4-11-23(22)26(29-28-25)27-20-8-7-9-21(31)17-20/h3-4,7-13,16-17,31H,2,5-6,14-15H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBFSXKEXQYJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=CC=C4)O)S(=O)(=O)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-({4-[4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenol
Reactant of Route 2
3-({4-[4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenol
Reactant of Route 3
3-({4-[4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenol
Reactant of Route 4
3-({4-[4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenol
Reactant of Route 5
Reactant of Route 5
3-({4-[4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenol
Reactant of Route 6
3-({4-[4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.